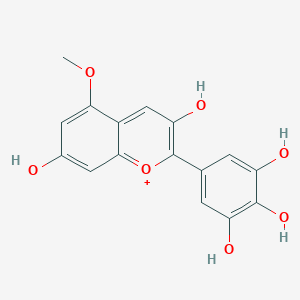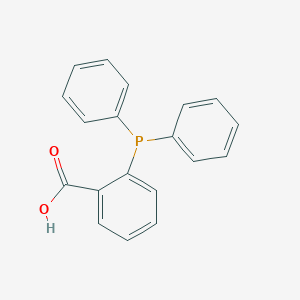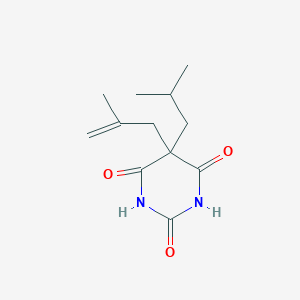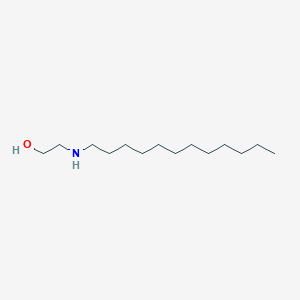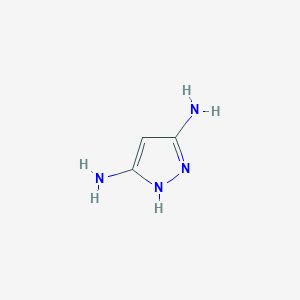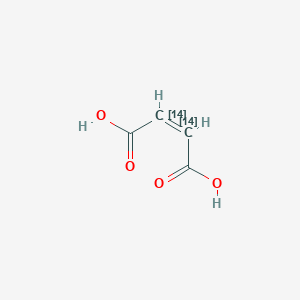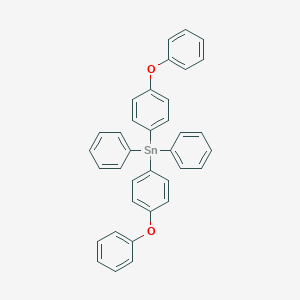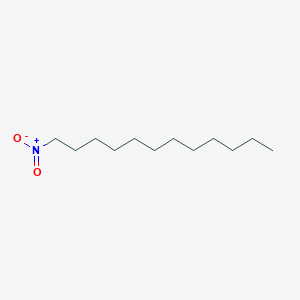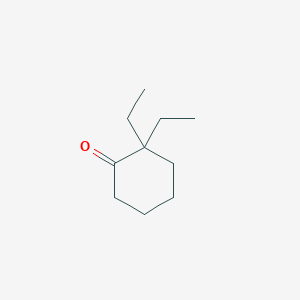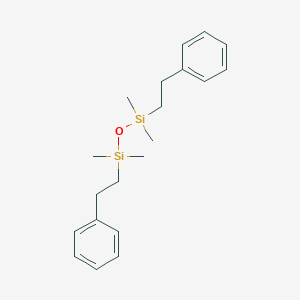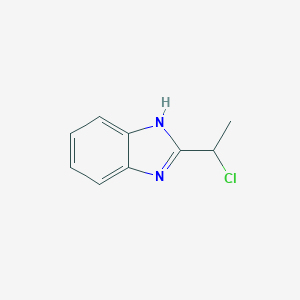
2-(1-Chloro-ethyl)-1H-benzoimidazole
Vue d'ensemble
Description
The compound "2-(1-Chloro-ethyl)-1H-benzimidazole" is a derivative of the benzimidazole family, which is a class of heterocyclic compounds featuring a fusion of benzene and imidazole. Benzimidazoles are known for their wide range of biological activities and have been extensively studied for their potential use in medicinal chemistry. The presence of a chloroethyl group on the benzimidazole nucleus could potentially influence the compound's physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with various reagents. For instance, a series of benzimidazole derivatives with different substituents were synthesized from appropriately substituted 1,2-phenylenediamine, showcasing the versatility of the core structure in accommodating various functional groups . Another method involves the reaction of 1-benzylbenzimidazole with 2-chloroethylpiperidine hydrochloride to introduce the chloroethyl moiety . The synthesis of substituted benzimidazoles can also be achieved through the condensation of ortho-phenylenediamines with ethyl 4-chloro-3-oxobutanoate, indicating a facile approach for introducing the chloroethyl group .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of a related compound, where the benzimidazole ring is connected to a piperidine ring by an ethylene group, was stabilized by various hydrogen-bonding interactions . The molecular structures of two 1H-2-substituted benzimidazoles were determined and analyzed, providing insight into the conformational aspects of the substituents and their influence on the overall molecular geometry .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a chloroethyl group could potentially make the compound a suitable candidate for nucleophilic substitution reactions, where the chlorine atom could be displaced by other nucleophiles. This reactivity can be exploited to synthesize a wide array of further derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their substituents. The introduction of a chloroethyl group can affect the compound's solubility, boiling point, melting point, and stability. The presence of this group can also impact the compound's ability to form hydrogen bonds and its overall polarity, which in turn can influence its biological activity. For example, the antiprotozoal activity of benzimidazole derivatives was found to be strong, with IC50 values in the nanomolar range, indicating that the substituents play a crucial role in the compound's bioactivity .
Applications De Recherche Scientifique
-
Chloroethyl Chloroformate
-
1-Chloroethanol and 2-Chloroethanol
- Scientific Field : Physical Chemistry
- Application Summary : These compounds have been studied in the context of conformer selection by electrostatic hexapoles .
- Methods of Application : The study simulated the focusing curves of the conformers of 1-chloroethanol and 2-chloroethanol under hypothetical beam conditions, identical for all conformers, in a hypothetical and realistic experimental setup with three different hexapole lengths: 0.5, 1, and 2 m .
- Results or Outcomes : The objective was to characterize this selection process to set up collision experiments on conformer-selected beams that provide information on the van der Waals clusters formed in collision processes .
-
1-Butyl-3-methylimidazolium Tetrafluoroborate
- Scientific Field : Electrochemistry
- Application Summary : This ionic liquid was applied as a reaction medium in the electrosynthesis of naproxen through the electrocarboxylation of 2-(1-chloroethyl)-6-methoxynaphthalene using CO2 .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
- α-Chloroethyl Chloroformate
- Scientific Field : Organic Chemistry
- Application Summary : α-Chloroethyl chloroformate is a chemical compound with the formula C3H4Cl2O2 . It’s similar to chloroethyl chloroformate, which can be used to form protecting groups and as N-dealkylating agents .
- Results or Outcomes : The compounds are listed as extremely hazardous substances .
- New Reactions of Novel Haloformates
- Scientific Field : Organic Chemistry
- Application Summary : The α-chloroalkyl chloroformates, similar to “2-(1-Chloro-ethyl)-1H-benzoimidazole”, have been used in the catalyzed addition of phosgene to aldehydes . The best known compound of this type, α-chloroethyl chloroformate (ACE-Cl), is a mild reagent for the selective N-dealkylation of tertiary amines with commercial value .
- Results or Outcomes : The compounds are listed as extremely hazardous substances .
Propriétés
IUPAC Name |
2-(1-chloroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBWNZYXAJCPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402199 | |
| Record name | 2-(1-Chloro-ethyl)-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloro-ethyl)-1H-benzoimidazole | |
CAS RN |
19275-82-2 | |
| Record name | 2-(1-Chloro-ethyl)-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

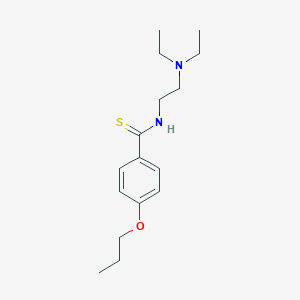
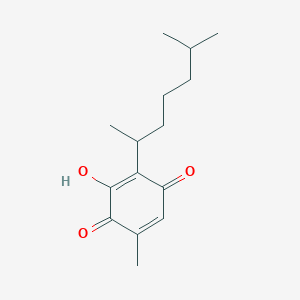
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

